molecular formula C14H14N2O2 B11786994 6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione

6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11786994
M. Wt: 242.27 g/mol
InChI Key: MFKPPBSVIAUQHJ-UHFFFAOYSA-N
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Description

6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significance in various biological processes and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of benzylamine with cyclopropyl isocyanate, followed by cyclization with a suitable reagent such as urea or thiourea.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-6-cyclopropylpyrimidine-2,4(1H,3H)-dione
  • 6-Benzyl-5-cyclopropyluracil
  • 6-Benzyl-5-cyclopropylthymine

Uniqueness

6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be attributed to the presence of both benzyl and cyclopropyl groups, which can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

6-benzyl-5-cyclopropyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H14N2O2/c17-13-12(10-6-7-10)11(15-14(18)16-13)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,15,16,17,18)

InChI Key

MFKPPBSVIAUQHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(NC(=O)NC2=O)CC3=CC=CC=C3

Origin of Product

United States

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